molecular formula C29H29NO6 B14873038 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B14873038
M. Wt: 487.5 g/mol
InChI Key: DNNGVRGNDVRTJK-UHFFFAOYSA-N
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Description

N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a chromenone core, a tert-butylphenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the chromenone derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its chromenone core.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Coatings: It can be used in coatings to provide UV protection and enhance durability.

Mechanism of Action

The mechanism of action of N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, inhibiting the replication of cancer cells. The tert-butylphenyl group can enhance the compound’s binding affinity to proteins, while the trimethoxybenzamide moiety can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzoate
  • N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzylamine

Uniqueness

N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenone core, tert-butylphenyl group, and trimethoxybenzamide moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C29H29NO6/c1-29(2,3)19-9-7-17(8-10-19)24-16-22(31)21-15-20(11-12-23(21)36-24)30-28(32)18-13-25(33-4)27(35-6)26(14-18)34-5/h7-16H,1-6H3,(H,30,32)

InChI Key

DNNGVRGNDVRTJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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